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molecular formula C12H32O4Zr B8800253 Zirconium n-propoxide

Zirconium n-propoxide

Cat. No. B8800253
M. Wt: 331.60 g/mol
InChI Key: HMRSJGJPKBZWDF-UHFFFAOYSA-N
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Patent
US04599451

Procedure details

To phenol (35.3 g, 0.37 moles) was added 10.6 g of zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.025 mole) and 10.8% free n-propanol. The mixture was distilled at atmospheric pressure removing n-propanol. Ethyl disulfide (30.6 g, 0.25 moles) was added, and the mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 6.5 hours during which temperature slowly increased to 200° C. Distillation of the mixture at 0.5 mm mercury to a maximum head temperature of 84° C. yielded 31.7 g of distillate. GC analysis indicated the distillate contained 12.4 g of phenol (35% recovered) and 15.9 g of ortho-(ethylthio)phenol (41% yield).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
catalyst
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
zirconium
Quantity
0.025 mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([S:10]SCC)[CH3:9].C(S)C>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr].[Zr]>[CH2:8]([S:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:9] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Name
Quantity
10.6 g
Type
catalyst
Smiles
CCCO.CCCO.CCCO.CCCO.[Zr]
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
zirconium
Quantity
0.025 mol
Type
catalyst
Smiles
[Zr]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
removing n-propanol
CUSTOM
Type
CUSTOM
Details
was removed continuously by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was continued for a total of 6.5 hours during which temperature
Duration
6.5 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture at 0.5 mm mercury to a maximum head temperature of 84° C.
CUSTOM
Type
CUSTOM
Details
yielded 31.7 g of distillate

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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